2,6-Dichloro-3-fluoropyridine-4-carboxylic acid
Overview
Description
2,6-Dichloro-3-fluoropyridine-4-carboxylic acid is a halogenated heterocyclic compound . It has an empirical formula of C6H2Cl2FNO2 and a molecular weight of 209.99 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid, often involves the use of reactions like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 2,6-dichloro-3-fluoropyridine can be prepared from 3-amino-2,6-dichloropyridine .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc(F)c(Cl)nc1Cl
. The InChI representation is 1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12)
. Chemical Reactions Analysis
Fluoropyridines, including 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .Physical And Chemical Properties Analysis
2,6-Dichloro-3-fluoropyridine-4-carboxylic acid is a solid compound . Its density has been reported to be 1.6207g/cm^3 at 25°C .Scientific Research Applications
Synthesis of Fluoroquinolone Antibiotics
2,6-Dichloro-3-fluoropyridine-4-carboxylic acid serves as a key intermediate in the synthesis of fluoroquinolone antibiotics . These antibiotics are crucial in treating bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV.
Preparation of Self-Assembled Monolayers (SAMs)
This compound is used in creating SAMs on surfaces, which are essential for modifying surface properties, such as hydrophobicity, and can be used in sensor technology .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is a key intermediate in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the specific drug it contributes to.
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its role in the synthesis of various pharmaceuticals , it is likely that the compound affects multiple pathways depending on the specific drug it contributes to.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its absorption and distribution
Result of Action
Given its role in the synthesis of various pharmaceuticals , it is likely that the compound has diverse effects depending on the specific drug it contributes to.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid. For instance, the compound should be stored in a cool, dry place in a tightly closed container, with adequate ventilation . Dust formation should be avoided . These precautions suggest that exposure to moisture, heat, and dust can negatively impact the compound’s stability and efficacy.
properties
IUPAC Name |
2,6-dichloro-3-fluoropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFKRKJBMFOOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-fluoropyridine-4-carboxylic acid | |
CAS RN |
149468-00-8 | |
Record name | 2,6-dichloro-3-fluoropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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